4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
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Overview
Description
The compound “4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid” is a highly complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route may include:
Protection and Deprotection Steps: To protect functional groups that are not intended to react in certain steps.
Coupling Reactions: To join smaller molecules into the larger complex structure.
Purification Steps: To isolate the desired product from by-products and unreacted starting materials.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Scale-Up Processes: To transition from laboratory-scale synthesis to industrial-scale production.
Quality Control: To ensure consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of reactions, including:
Oxidation and Reduction: To modify the oxidation state of certain functional groups.
Substitution Reactions: To replace one functional group with another.
Hydrolysis: To break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific functional groups present and the conditions used.
Scientific Research Applications
The compound may have various applications in scientific research, including:
Medicinal Chemistry: As a potential drug candidate or a building block for drug synthesis.
Biochemistry: To study interactions with biological molecules such as proteins and nucleic acids.
Materials Science: As a component in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of the compound would involve:
Molecular Targets: Such as enzymes, receptors, or other proteins.
Pathways Involved: The specific biochemical pathways that the compound affects, which could include signaling pathways, metabolic pathways, or others.
Comparison with Similar Compounds
Similar Compounds
Peptides and Proteins: Due to the presence of amino acid residues in the structure.
Complex Organic Molecules: With similar functional groups and structural complexity.
Uniqueness
The uniqueness of the compound may lie in its specific arrangement of functional groups, its stability, or its specific interactions with biological targets.
Properties
IUPAC Name |
4-[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-5-[[1-[[1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H82N14O18S/c1-26(2)40(65-46(78)32(16-18-38(69)70)59-42(74)29(53)25-66)49(81)61-30(13-8-9-20-52)43(75)60-33(19-22-84-4)45(77)64-36(24-39(71)72)47(79)57-27(3)41(73)58-31(15-17-37(67)68)44(76)63-35(23-28-11-6-5-7-12-28)48(80)62-34(50(82)83)14-10-21-56-51(54)55/h5-7,11-12,26-27,29-36,40,66H,8-10,13-25,52-53H2,1-4H3,(H,57,79)(H,58,73)(H,59,74)(H,60,75)(H,61,81)(H,62,80)(H,63,76)(H,64,77)(H,65,78)(H,67,68)(H,69,70)(H,71,72)(H,82,83)(H4,54,55,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKDQJZDKNYVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H82N14O18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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